Thiophene, 3-iodo-5-methyl-2-phenyl-

Description

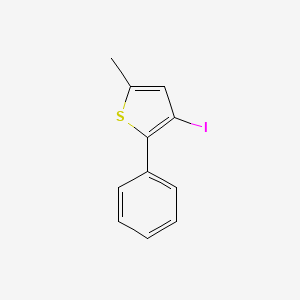

Thiophene, 3-iodo-5-methyl-2-phenyl- (C11H9IS) is a substituted thiophene derivative featuring a sulfur-containing aromatic ring with substituents at positions 2 (phenyl), 3 (iodo), and 5 (methyl). This compound belongs to a class of heterocyclic molecules widely studied for their electronic, medicinal, and material science applications. The iodine atom introduces significant steric and electronic effects, while the phenyl and methyl groups modulate solubility, reactivity, and biological interactions .

Properties

CAS No. |

61285-26-5 |

|---|---|

Molecular Formula |

C11H9IS |

Molecular Weight |

300.16 g/mol |

IUPAC Name |

3-iodo-5-methyl-2-phenylthiophene |

InChI |

InChI=1S/C11H9IS/c1-8-7-10(12)11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

WDSOWKHLWJWDAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gewald Reaction: This is a common method for synthesizing thiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.

Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

On an industrial scale, thiophene derivatives can be synthesized by cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene derivatives with moderate efficiency .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: Thiophene derivatives undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.

Oxidation Reactions: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction Reactions: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

Major Products

The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, sulfoxides, sulfones, and dihydrothiophenes .

Scientific Research Applications

Thiophene, 3-iodo-5-methyl-2-phenyl- has several applications in scientific research:

Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of thiophene, 3-iodo-5-methyl-2-phenyl- involves its interaction with molecular targets through electrophilic substitution and oxidative addition reactions. The presence of iodine and phenyl groups enhances its reactivity, allowing it to participate in various chemical pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 3-Bromo-5-methyl-2-phenylthiophene : Bromine’s smaller atomic radius compared to iodine may reduce steric hindrance but lower polarizability, impacting reactivity in cross-coupling reactions .

Physicochemical Properties

Substituents critically influence physicochemical parameters:

Antimicrobial and Antiparasitic Activity

- Thiophene–thiazolidine hybrids exhibit anti-Trypanosoma cruzi activity (IC50: 2.4 µM) via cruzain inhibition, attributed to sulfur’s interaction with enzyme active sites . The iodine substituent in 3-iodo-5-methyl-2-phenyl-thiophene may enhance binding affinity through halogen bonding, though this requires experimental validation.

- Triazole- and benzimidazole-substituted thiophenes show broad-spectrum antimicrobial activity. The methyl and phenyl groups in the target compound may improve membrane permeability, while iodine could extend half-life by resisting CYP450-mediated oxidation .

Computational Insights

- Petra/Osiris/Molinspiration (POM) analyses of similar thiophenes suggest that electron-withdrawing groups (e.g., iodine) at position 3 optimize pharmacophore sites for antibacterial activity .

- Docking studies indicate that bulky substituents like iodine may hinder binding to shallow enzyme pockets but enhance interactions with hydrophobic regions .

Q & A

Q. How to design a robust experimental workflow for novel thiophene derivatives?

- Framework :

Synthetic Planning : Prioritize modular routes (e.g., late-stage iodination) .

Characterization Cascade : Sequence NMR → IR → SCXRD to validate structure .

Data Cross-Check : Align computational predictions (DFT) with experimental results early to flag anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.